molecular formula C12H9ClN4O3S B2869780 N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1020978-13-5

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2869780
CAS RN: 1020978-13-5
M. Wt: 324.74
InChI Key: SZZFIPXERFUUIA-UHFFFAOYSA-N
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Description

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H9ClN4O3S and its molecular weight is 324.74. The purity is usually 95%.
BenchChem offers high-quality N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been studied for their potential anticancer properties. They can act as kinase inhibitors, which are crucial in the regulation of cell cycles and signal transduction pathways. By inhibiting specific kinases, these compounds may prevent the proliferation of cancer cells .

Anti-inflammatory Agents

Compounds containing the thiophene moiety have shown anti-inflammatory effects. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Antimicrobial Properties

The structural framework of thiophene is known to possess antimicrobial properties. This makes it a valuable scaffold for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Urease Inhibition

Thiophene derivatives have demonstrated urease inhibition activity, which is significant in the treatment of diseases caused by urease-producing bacteria. This includes certain types of urinary tract infections and gastrointestinal disorders .

Organic Semiconductors

Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors. These materials are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are used in various electronic devices .

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors. They protect metals and alloys from corrosion, which is vital for extending the life of structures and machinery .

Anesthetic Applications

Some thiophene derivatives are utilized as voltage-gated sodium channel blockers and have applications as dental anesthetics. This highlights the compound’s potential in medical procedures requiring local anesthesia .

Estrogen Receptor Modulation

Thiophene-containing compounds have been reported to modulate estrogen receptors. This property can be harnessed for the development of drugs targeting estrogen receptor-related conditions, such as certain breast cancers .

properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S/c1-6-4-8(17-20-6)11(18)14-12-16-15-10(19-12)5-7-2-3-9(13)21-7/h2-4H,5H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZFIPXERFUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

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